4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one
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Overview
Description
4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in the synthesis of various medicinally active molecules . The compound’s structure allows for easy functionalization, making it a valuable synthetic intermediate in drug design and development.
Preparation Methods
The synthesis of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various pharmacological effects, such as inhibition of platelet aggregation or reduction of blood pressure .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: Known for its cyclooxygenase-2 inhibitory activity.
3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one: Exhibits significant anti-inflammatory activity. The uniqueness of 4,5-Dibromo-2-((2-(trimethylsilyl)ethoxy)methyl)pyridazin-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dibromo-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2N2O2Si/c1-17(2,3)5-4-16-7-14-10(15)9(12)8(11)6-13-14/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQIAKVVTKXGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)C(=C(C=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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